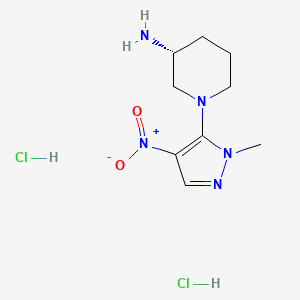

(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-amine dihydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a pyrazole moiety, which is further functionalized with a nitro group. The compound’s stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-amine dihydrochloride typically involves multi-step organic reactions. The key steps may include:

Formation of the Pyrazole Ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

Nitration: Introduction of the nitro group into the pyrazole ring can be carried out using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

Coupling Reactions: The pyrazole and piperidine moieties can be coupled using various coupling agents and conditions.

Resolution of Enantiomers: The ®-enantiomer can be isolated using chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyrazole moiety.

Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Oxidized derivatives of the piperidine or pyrazole rings.

Reduction Products: Amino derivatives resulting from the reduction of the nitro group.

Substitution Products: Substituted piperidine or pyrazole derivatives.

Scientific Research Applications

Chemistry

Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

Catalysis: It may be used as a ligand in catalytic reactions.

Biology

Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

Pharmaceutical Research:

Industry

Material Science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-amine dihydrochloride: The enantiomer of the compound with different stereochemistry.

1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-amine: The non-dihydrochloride form of the compound.

Uniqueness

Stereochemistry: The ®-configuration imparts specific biological activity and interactions.

Functional Groups: The presence of the nitro group and the pyrazole moiety contributes to the compound’s reactivity and applications.

Biological Activity

(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-amine dihydrochloride is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C9H17Cl2N5O2 and a molecular weight of 298.17 g/mol. Its structure includes a piperidine ring and a nitro-substituted pyrazole moiety, which are known to contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, impacting processes like glucose metabolism and inflammation.

- Antimicrobial Properties : The compound has shown potential antibacterial and antifungal activities, making it a candidate for further investigation in treating infections .

The biological activity of this compound is thought to arise from its ability to bind to specific biological targets. Techniques such as high-throughput screening are employed to evaluate its binding affinity against various enzymes.

Research Findings and Case Studies

Several studies have been conducted to assess the compound's efficacy and safety:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. The results indicated significant inhibition of bacterial growth with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminoantipyrine | Amino group on an antipyrine scaffold | Analgesic and anti-inflammatory properties |

| 5-Methylpyrazole | Methyl-substituted pyrazole | Inhibitor of alcohol dehydrogenase |

| 3-Aminopyridine | Amino group on a pyridine ring | Neuroprotective effects |

Uniqueness : The combination of a nitro-substituted pyrazole with a piperidine moiety sets this compound apart from others, potentially conferring distinct pharmacological properties.

Properties

Molecular Formula |

C9H17Cl2N5O2 |

|---|---|

Molecular Weight |

298.17 g/mol |

IUPAC Name |

(3R)-1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C9H15N5O2.2ClH/c1-12-9(8(5-11-12)14(15)16)13-4-2-3-7(10)6-13;;/h5,7H,2-4,6,10H2,1H3;2*1H/t7-;;/m1../s1 |

InChI Key |

WMSTYESTGLULPA-XCUBXKJBSA-N |

Isomeric SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])N2CCC[C@H](C2)N.Cl.Cl |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])N2CCCC(C2)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.